

Application Notes & Protocols: Standard Operating Procedure for Nevirapine-d4 Stock Solution Preparation

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Compound of Interest

Compound Name: Nevirapine-D4

Cat. No.: B3026168

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Audience: Researchers, scientists, and drug development professionals.

1.0 Scope and Purpose

This document provides a detailed standard operating procedure (SOP) for the preparation of a **Nevirapine-d4** stock solution. **Nevirapine-d4** is a deuterated analog of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). Due to its similar physicochemical properties to Nevirapine and its distinct mass, **Nevirapine-d4** is an ideal internal standard for the quantitative analysis of Nevirapine in biological matrices by liquid chromatography-mass spectrometry (LC-MS). Following this protocol will ensure the accurate and reproducible preparation of a high-quality stock solution for use in research and drug development applications.

2.0 Materials and Equipment

- **Nevirapine-d4** (powder, purity $\geq 98\%$)
- Dimethyl sulfoxide (DMSO), HPLC grade or higher
- Methanol, HPLC grade or higher
- Analytical balance (4-5 decimal places)

- Volumetric flasks (Class A)
- Pipettes (calibrated)
- Vortex mixer
- Sonicator
- Amber glass vials with screw caps
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.0 Data Presentation

The following table summarizes key quantitative data for the preparation of a **Nevirapine-d4** stock solution.

Parameter	Value	Reference(s)
Solubility		
In DMSO	~53 mg/mL	
In Methanol	Soluble (used for 1 mg/mL stock solutions)	[1][2]
In Water	Insoluble	
Recommended Solvents	DMSO, Methanol	[1][2]
Stock Solution		
Concentration	1 mg/mL	[1]
Solvent	Methanol or DMSO	[1]
Working Solution		
Typical Concentration	50 ng/mL	[3]
Diluent	Methanol or appropriate mobile phase	[3]
Storage Conditions		
Stock Solution	-20°C for short-term; -80°C for long-term	
Working Solution	2-8°C for daily use	
Stability	Stable under recommended storage conditions. Avoid repeated freeze-thaw cycles.	

4.0 Experimental Protocol: Preparation of 1 mg/mL **Nevirapine-d4** Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of **Nevirapine-d4** in methanol.

4.1 Preparation of the Work Area

- Ensure the analytical balance is calibrated and level.
- Clean the work surface and ensure all necessary materials and equipment are readily available.
- Don appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

4.2 Weighing of **Nevirapine-d4**

- Place a clean, dry weighing boat on the analytical balance and tare.
- Carefully weigh the desired amount of **Nevirapine-d4** powder (e.g., 10 mg). Record the exact weight to four or five decimal places.

4.3 Dissolution of **Nevirapine-d4**

- Carefully transfer the weighed **Nevirapine-d4** powder into a Class A volumetric flask of the appropriate size (e.g., 10 mL for a 1 mg/mL solution from 10 mg of powder).
- Add a small amount of the chosen solvent (e.g., ~5 mL of methanol) to the flask.
- Gently swirl the flask to wet the powder.
- Vortex the flask for 30-60 seconds to aid dissolution.
- If necessary, sonicate the flask for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to ensure no particulate matter is present.

4.4 Final Volume Adjustment

- Once the **Nevirapine-d4** is completely dissolved, add the solvent to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.
- Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

4.5 Aliquoting and Storage

- Aliquot the stock solution into amber glass vials to minimize exposure to light and to avoid repeated freeze-thaw cycles.
- Label each vial clearly with the compound name (**Nevirapine-d4**), concentration (1 mg/mL), solvent, preparation date, and initials of the preparer.
- Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.

5.0 Quality Control

To ensure the accuracy of the prepared stock solution, the following quality control checks are recommended:

- **Concentration Verification:** The concentration of the stock solution should be verified by an orthogonal method, such as UV-Vis spectroscopy, by comparing its absorbance to a standard curve prepared from a certified reference material.
- **Purity Assessment:** The purity of the stock solution can be assessed using High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector to check for any impurities or degradation products.

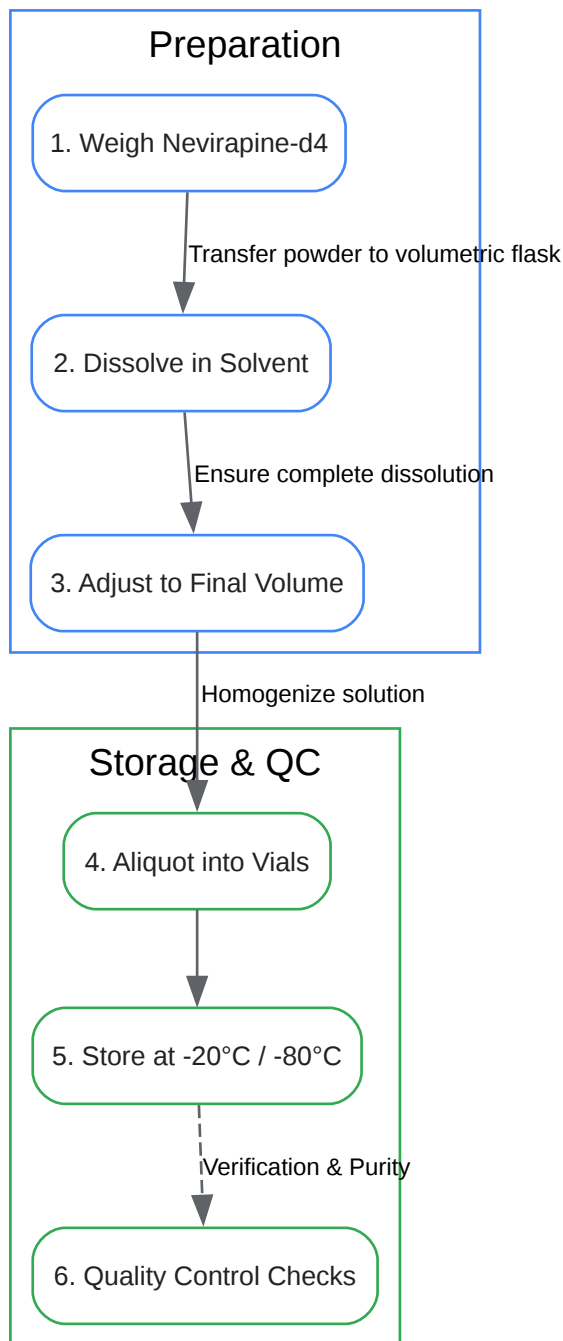
6.0 Safety Precautions

- Handle **Nevirapine-d4** powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
- Wear appropriate PPE, including safety glasses, gloves, and a lab coat, at all times.
- In case of skin contact, wash the affected area immediately with soap and water.
- In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
- Dispose of all waste materials according to institutional and local regulations.

7.0 Visualization

Experimental Workflow for **Nevirapine-d4** Stock Solution Preparation

Workflow for Nevirapine-d4 Stock Solution Preparation

[Click to download full resolution via product page](#)Caption: Workflow for the preparation of **Nevirapine-d4** stock solution.

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References

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